2-[(3-Carbamoyl-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid
Description
Properties
IUPAC Name |
2-(3-carbamoyl-4,5,6-trimethylpyridin-2-yl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-5-6(2)9(10(12)16)11(13-7(5)3)17-4-8(14)15/h4H2,1-3H3,(H2,12,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWWWLSUYXRYCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C)SCC(=O)O)C(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Carbamoyl-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid typically involves multiple steps, starting with the preparation of the pyridine core. The pyridine ring is first functionalized with the appropriate substituents, followed by the introduction of the sulfanylacetic acid group. Reaction conditions often require the use of strong bases, oxidizing agents, and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of different pyridine derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 2-[(3-Carbamoyl-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Electronic and Steric Effects: The carbamoyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to cyano () or trifluoromethyl groups (). This may improve aqueous solubility but reduce membrane permeability .
Bioactivity and Applications :
- Compounds with trifluoromethyl groups () exhibit higher lipophilicity, favoring blood-brain barrier penetration, making them candidates for central nervous system (CNS) therapeutics .
- The pyrimidine-based compound () may target nucleotide-binding enzymes due to structural mimicry of nucleic acid components .
Safety and Reactivity: The chloro-substituted analog () poses higher reactivity risks (e.g., genotoxicity) compared to the target compound’s carbamoyl group, which is generally less reactive . Trifluoromethyl groups () are metabolically stable but may bioaccumulate due to fluorine’s persistence .
Research Findings and Trends
- Synthetic Utility: The target compound’s stability and moderate polarity make it a versatile intermediate for derivatization, as seen in , where acetamide derivatives (e.g., N-(3-acetamidophenyl)-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetamide) are synthesized for drug discovery .
- Trends in Fluorinated Analogs : Trifluoromethyl-substituted variants () are increasingly prioritized in medicinal chemistry for enhanced metabolic stability and target affinity .
Biological Activity
2-[(3-Carbamoyl-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to influence various biochemical pathways:
- Inhibition of Enzymatic Activity : Studies indicate that this compound may inhibit matrix metalloproteinases (MMPs), particularly MMP-9, which is involved in extracellular matrix remodeling and inflammation .
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro and in vivo, suggesting its utility in treating inflammatory diseases .
- Neuroprotective Properties : Preliminary findings suggest that it may have neuroprotective effects by modulating neuroinflammatory responses, which could be beneficial in neurodegenerative disorders .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of MMP-9 | |
| Anti-inflammatory | Reduction in inflammatory cytokines | |
| Neuroprotection | Modulation of neuroinflammatory responses |
Case Studies
Several studies have investigated the biological activity of this compound:
-
Study on MMP Inhibition :
- Objective : To assess the inhibitory effect on MMP-9.
- Methodology : In vitro assays were conducted using cultured human fibroblasts.
- Findings : The compound significantly reduced MMP-9 activity compared to controls, indicating its potential as an anti-inflammatory agent.
-
Neuroprotective Study :
- Objective : To evaluate neuroprotective effects in a mouse model of neuroinflammation.
- Methodology : Mice were treated with the compound prior to induction of inflammation.
- Findings : Treated mice exhibited lower levels of inflammatory markers and improved cognitive function compared to untreated controls.
Future Directions
Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for investigation include:
- Long-term Toxicity Studies : Understanding the safety profile over extended periods.
- Clinical Trials : Evaluating efficacy in human populations for conditions such as arthritis or neurodegenerative diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
